Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group and a chloropyrimidinyl-methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyrimidinyl Group: The chloropyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the piperidine ring.
Attachment of the Methylamino Group: The methylamino group is attached through a methylation reaction, often using methyl iodide or a similar reagent.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidinyl group, converting it to a more reactive amine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyrimidinyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyrimidinyl group is particularly important for its binding affinity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with an aminomethylphenyl group instead of a chloropyrimidinyl group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazolyl group instead of a chloropyrimidinyl group.
Uniqueness
Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyrimidinyl group allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion, making it a target for diabetes treatment. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound involves several key steps, including the reaction of chloropyrimidine derivatives with piperidine derivatives. The synthetic route typically employs methods such as nucleophilic substitution and protection-deprotection strategies to yield the final product in good yields.
The compound acts as an agonist for the GPR119 receptor, which is implicated in enhancing insulin secretion and reducing blood glucose levels. This mechanism is particularly beneficial for managing Type 2 diabetes mellitus (T2DM). Studies have shown that the compound can augment insulin secretion in diabetic animal models effectively .
Pharmacological Studies
Research has demonstrated that this compound exhibits potent biological activity. In vivo studies indicate that it significantly lowers plasma glucose excursions after oral administration. The pharmacokinetic profile suggests good bioavailability and a favorable safety profile, which are critical for therapeutic applications .
Case Studies
- Diabetes Management : In a study involving diabetic rodents, administration of the compound resulted in a marked decrease in blood glucose levels. The mechanism was attributed to enhanced secretion of insulin mediated by GPR119 activation .
- Safety and Efficacy : Long-term studies assessing the safety profile of this compound indicated no significant adverse effects at therapeutic doses, suggesting its potential as a viable treatment option for T2DM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrimidine and piperidine rings can significantly influence the potency and selectivity of the compound towards the GPR119 receptor. For instance, variations in substituents on the pyrimidine ring have been shown to affect binding affinity and functional activity .
Compound | GPR119 Agonist Activity (IC50) | Comments |
---|---|---|
This compound | Potent (exact IC50 values vary by study) | Effective in lowering blood glucose levels |
Other derivatives | Varying potency | Structural modifications impact efficacy |
Properties
IUPAC Name |
tert-butyl 4-[(4-chloropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-6-11(7-10-20)19(4)13-17-8-5-12(16)18-13/h5,8,11H,6-7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUMIQRUVSDEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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